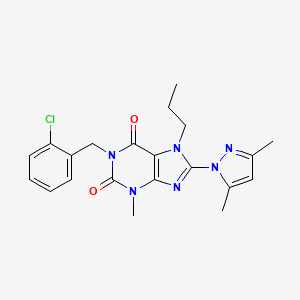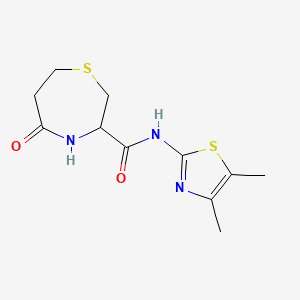
N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a useful research compound. Its molecular formula is C11H15N3O2S2 and its molecular weight is 285.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study on novel analogs related to thiazole derivatives found that certain compounds displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity against mammalian cell lines, indicating their potential as antibacterial agents at non-cytotoxic concentrations. This research emphasizes the role of thiazole derivatives in developing new antibacterial agents (Palkar et al., 2017).
Antiviral Activity
Research on thiazole C-nucleosides has demonstrated significant antiviral activity against various viruses, including type 1 herpes virus and type 13 rhinovirus. These compounds were also evaluated as potential inhibitors of purine nucleotide biosynthesis, highlighting their importance in antiviral research and potential therapeutic applications (Srivastava et al., 1977).
Antimicrobial and Antioxidant Activities
The synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using various bioactive aromatic heterocyclic carboxylic acids demonstrated promising antimicrobial and antioxidant activities. This suggests the potential of these compounds in treating infections and preventing oxidative stress-related diseases (Sindhe et al., 2016).
Anticancer Activity
A study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety revealed that some derivatives displayed significant antiproliferative activity against various human cancer cell lines. This underscores the potential of these compounds in anticancer drug development, offering a new approach to targeting specific cancer types (Rasal et al., 2020).
Antimicrobial and Antifungal Activities
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This indicates the utility of these compounds in developing new treatments for bacterial and fungal infections (Abd Alhameed et al., 2019).
Wirkmechanismus
Target of Action
The primary target of N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is the mitochondrial dehydrogenases present in viable cells . These enzymes play a crucial role in cellular respiration and energy production, making them a key target for this compound .
Mode of Action
This compound, also known as a tetrazolium dye, is readily taken up by viable cells and reduced by the action of mitochondrial dehydrogenases . The reduction of the tetrazolium dye results in the formation of a water-insoluble blue formazan . This process is indicative of cellular metabolic activity and viability .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the mitochondrial electron transport chain . The mitochondrial dehydrogenases, which are part of this chain, reduce the tetrazolium dye to formazan . The amount of formazan produced per cell in a given time is dependent on the metabolic activity of that cell .
Pharmacokinetics
Given its molecular weight of 22827 , it is likely to have good bioavailability
Result of Action
The result of the compound’s action is the formation of a water-insoluble blue formazan . The amount of formazan produced is directly proportional to the number of viable cells and their metabolic activity . Therefore, this compound is often used in assays to measure cell viability and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light, and assays using this compound are usually done in the dark . Additionally, the compound’s action may be affected by the presence of other substances in the environment, such as glycolysis inhibitors .
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-6-7(2)18-11(12-6)14-10(16)8-5-17-4-3-9(15)13-8/h8H,3-5H2,1-2H3,(H,13,15)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTXLOFCCCXFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CSCCC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2837561.png)
![6-Fluoro-4-[(4-isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2837564.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2837565.png)
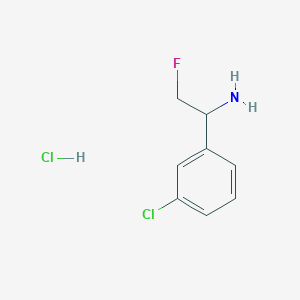
![N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide](/img/structure/B2837567.png)
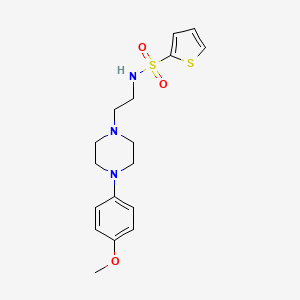
![(E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2837570.png)
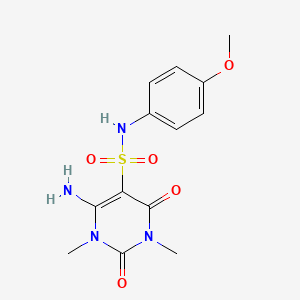
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2837573.png)
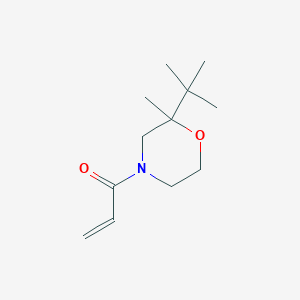
![1-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B2837579.png)

